molecular formula C8H14N2 B7807706 1-(But-3-yn-1-yl)piperazine

1-(But-3-yn-1-yl)piperazine

Cat. No. B7807706
M. Wt: 138.21 g/mol
InChI Key: ZWKWOOLQWOHHSL-UHFFFAOYSA-N
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Patent
US08093229B2

Procedure details

A solution of but-3-ynyl 4-methylbenzenesulfonate (2.0 mL) and piperazine (2.0 g) in EtOH (6 mL) was heated to reflux for 30 min. The mixture was concentrated, diluted with NaOH 2 M (8 mL) and extracted with Et2O (50 mL). Evaporation of the organic layer gave a 2:1 mixture of mono and bis-alkylated piperazine (450 mg) which was discarded. The aqueous layer was further extracted with DCM (100 mL) to give of 1-(but-3-ynyl)piperazine (640 mg).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
mono and bis-alkylated piperazine
Quantity
450 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][C:14]#[CH:15])(=O)=O)=CC=1.[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>CCO>[CH2:12]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)[CH2:13][C:14]#[CH:15]

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C
Name
Quantity
2 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
6 mL
Type
solvent
Smiles
CCO
Step Two
Name
mono and bis-alkylated piperazine
Quantity
450 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with NaOH 2 M (8 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (50 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic layer
CUSTOM
Type
CUSTOM
Details
gave
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was further extracted with DCM (100 mL)

Outcomes

Product
Name
Type
product
Smiles
C(CC#C)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 640 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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